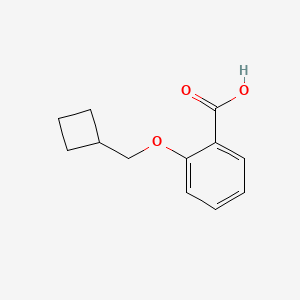
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate is a synthetic glucocorticoid derivative of cortisol. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves multiple steps, starting from the parent compound, prednisolone. The key steps include the formation of the disemicarbazone moiety and the acetylation of the hydroxyl group at the 21st position. The reaction conditions typically involve the use of hydrazine derivatives and acetic anhydride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments with stringent control over reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mechanism of Action
The mechanism of action of 3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s effects are mediated through various molecular targets and pathways, including the NF-κB and MAPK signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A parent compound with similar anti-inflammatory properties.
Dexamethasone-21-acetate: Another glucocorticoid with a similar structure but different pharmacokinetic properties.
Deflazacort: A glucocorticoid with a unique oxazoline ring structure
Uniqueness
3,20-Disemicarbazone-17,21-dihydroxy-pregna-1,4-diene-3,11,20-trione 21-Acetate is unique due to its disemicarbazone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and selectivity in binding to glucocorticoid receptors, making it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C25H34N6O6 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,13S,14S,17R)-3-(carbamoylhydrazinylidene)-17-hydroxy-10,13-dimethyl-11-oxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H34N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-17,20,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,20+,23-,24-,25-/m0/s1 |
InChI Key |
ALYWZZZFYLAFEN-NPHVWVTMSA-N |
Isomeric SMILES |
CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)C)O |
Canonical SMILES |
CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=NNC(=O)N)C=CC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)


![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)



![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)


